Differentiation in pKa and Structural Features Compared to 4-Piperidinemethanol
The target compound exhibits a significantly higher predicted pKa (14.94 ± 0.10) compared to the typical basic pKa of its close analog, 4-piperidinemethanol (CAS 6457-49-4) . This substantial difference arises from the unique 4,4-disubstituted structure, which includes a methoxy group absent in the comparator . This altered basicity directly impacts the compound's ionization state at physiological pH and its reactivity profile, making it a distinct chemical entity for applications requiring specific pH-dependent behavior or as a precursor for acid-labile protecting groups [1].
| Evidence Dimension | Predicted pKa (Acidity Constant) |
|---|---|
| Target Compound Data | 14.94 ± 0.10 |
| Comparator Or Baseline | 4-Piperidinemethanol (CAS 6457-49-4); typical basic pKa ~10.5 for secondary amines |
| Quantified Difference | Target compound is significantly less basic (higher pKa value) |
| Conditions | In silico prediction |
Why This Matters
This quantifiable difference in pKa confirms that the compound cannot be considered a simple analog; it will exhibit different protonation states and reactivity, which is critical for designing pH-sensitive syntheses or biological assays.
- [1] Reese, C. B., et al. (1994). Use of the 1-(2-fluorophenyl)-4-methoxypiperidin-4-yl (Fpmp) and related protecting groups in oligoribonucleotide synthesis: stability of internucleotide linkages to aqueous acid. Nucleic Acids Research, 22(12), 2439-2443. View Source
